

O-1918 Selectivity for GPR55 versus GPR18: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O1918

Cat. No.: B109532

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological selectivity of O-1918 for the G protein-coupled receptors GPR55 and GPR18. The document summarizes the available quantitative and qualitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction

O-1918 is a synthetic cannabidiol analog that has emerged as a valuable pharmacological tool for investigating the functions of the orphan receptors GPR55 and GPR18.^[1] It is generally characterized as an antagonist for both receptors, although its activity, particularly at GPR18, can be complex and assay-dependent.^[2] This guide aims to consolidate the current understanding of O-1918's interaction with these two receptors to aid researchers in designing and interpreting experiments.

Quantitative Data Summary

Direct comparative binding affinity studies for O-1918 at GPR55 and GPR18 are limited in the publicly available literature. However, functional antagonism has been quantified for GPR18. The following tables summarize the available data.

Table 1: Antagonist Potency of O-1918 at GPR18

Parameter	Value	Assay Type	Agonist(s)	Tissue/Cell System	Reference
pA ₂	6.0	Vasorelaxation	PSB-MZ-1415, NAGly	Human Pulmonary Artery	[1]

Note: The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA₂ value indicates greater antagonist potency.

Table 2: Functional Activity Profile of O-1918

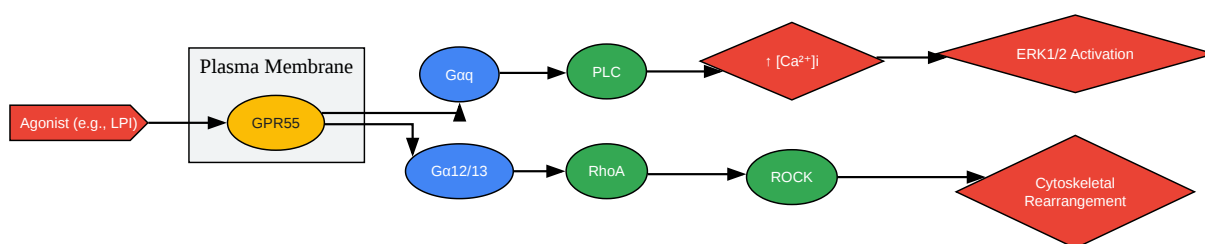
Receptor	Assay Type	Observed Activity	Notes	Reference(s)
GPR18	Calcium Mobilization	Agonist	Demonstrates biased agonism.	[2] [3]
ERK1/2 Phosphorylation	Agonist	Demonstrates biased agonism.	[3]	
β -Arrestin Recruitment	No Activity	---	[2]	
Cell Migration	Antagonist	Attenuates migration induced by NAGly, Abn-CBD, and O-1602.	[2] [3]	
GPR55	β -Arrestin Recruitment	No Agonist Activity	Tested in a β -arrestin redistribution assay.	[4] [5]
Vasorelaxation	Potentiator of LPI response	In contrast to its generally accepted antagonist role.		
Nociception Assay	Antagonist	Blocks the effects of the GPR55 agonist O-1602.		

Signaling Pathways

GPR55 and GPR18 are coupled to distinct G protein families, initiating different downstream signaling cascades.

GPR55 Signaling Pathway

GPR55 activation primarily couples to Gαq and Gα12/13 proteins. This leads to the activation of phospholipase C (PLC) and RhoA, respectively. PLC activation results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium ([Ca²⁺]_i) and activation of protein kinase C (PKC). The RhoA pathway is involved in cytoskeleton rearrangement.

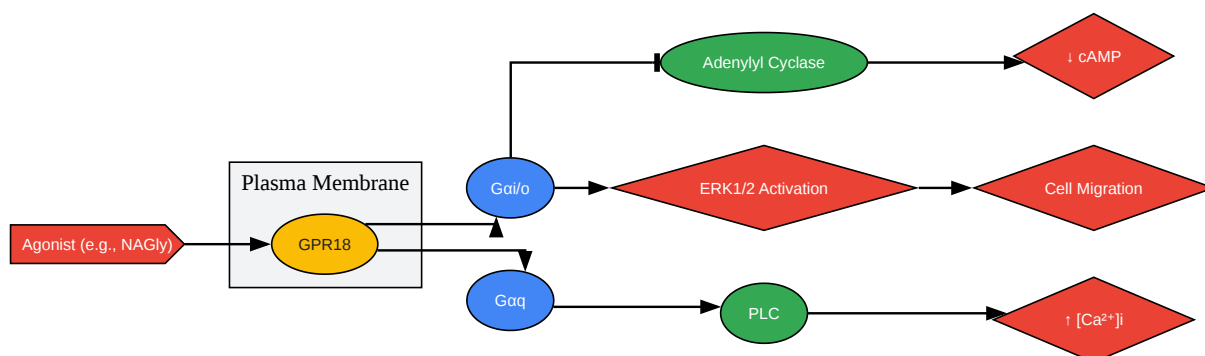


[Click to download full resolution via product page](#)

GPR55 Signaling Cascade

GPR18 Signaling Pathway

GPR18 signaling is more complex and appears to involve coupling to both Gαi/o and Gαq proteins. Gαi/o coupling leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while also contributing to the activation of the MAPK/ERK pathway. Gαq coupling, as in GPR55, can lead to increases in intracellular calcium. The specific pathway activated can be ligand-dependent, leading to the observed biased agonism.



[Click to download full resolution via product page](#)

GPR18 Signaling Cascade

Experimental Protocols

Detailed protocols for assessing the activity of O-1918 at GPR55 and GPR18 are provided below. These are generalized methods and may require optimization based on the specific cell line and laboratory equipment.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream event in the signaling cascade of both GPR55 and GPR18.

Materials:

- HEK293 or CHO cells stably expressing human GPR55 or GPR18.
- DMEM/F-12 medium, Fetal Bovine Serum (FBS), G-418 (for selection).
- 96-well or 384-well cell culture plates.
- O-1918, appropriate agonist (e.g., LPI for GPR55, NAGly for GPR18).

- Lysis buffer.
- AlphaScreen® SureFire® p-ERK1/2 Assay Kit or antibodies for Western blotting (anti-p-ERK1/2, anti-total-ERK1/2).

Protocol:

- Cell Plating: Seed GPR55- or GPR18-expressing cells into 96-well plates at a density of approximately 40,000 cells/well and culture for 24 hours.
- Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24-48 hours to reduce basal ERK phosphorylation.[\[6\]](#)
- Antagonist Pre-incubation: For antagonist mode, pre-incubate the cells with varying concentrations of O-1918 for 30 minutes at 37°C.[\[6\]](#)
- Agonist Stimulation: Add the agonist (e.g., LPI or NAGly) at a concentration known to elicit a submaximal response (e.g., EC₈₀) and incubate for 5-30 minutes at 37°C. For agonist mode, add O-1918 directly.
- Cell Lysis: Remove the medium and lyse the cells with the appropriate lysis buffer.
- Detection:
 - AlphaScreen: Transfer the lysate to a 384-well Proxiplate and follow the manufacturer's protocol for the AlphaScreen® SureFire® kit.[\[7\]](#)
 - Western Blot: Separate the protein lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK1/2 and total ERK1/2, followed by secondary antibodies and detection.
- Data Analysis: Quantify the p-ERK1/2 signal and normalize it to the total ERK1/2 signal. For antagonist activity, calculate the IC₅₀ of O-1918.

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium upon receptor activation, typically through the Gαq pathway.

Materials:

- HEK293T cells.
- Expression vectors for GPR55 or GPR18, and a promiscuous $G\alpha$ protein (e.g., $G\alpha_{16}$ or $G\alpha_{qi5}$).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Black-walled, clear-bottom 96-well or 384-well plates.
- Fluorescent Imaging Plate Reader (FLIPR) or equivalent.

Protocol:

- Cell Transfection: Co-transfect HEK293T cells with the receptor of interest (GPR55 or GPR18) and the promiscuous $G\alpha$ protein.
- Cell Plating: Seed the transfected cells into black-walled, clear-bottom plates and culture overnight.
- Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then load the cells with a calcium-sensitive dye like Fluo-4 AM for 1 hour at 37°C.
- Assay:
 - Place the cell plate into a FLIPR instrument.
 - For antagonist mode, add varying concentrations of O-1918 and incubate. Then add a pre-determined concentration of agonist (e.g., EC_{80}).
 - For agonist mode, add varying concentrations of O-1918 directly to the wells.
- Data Acquisition: Measure the fluorescence intensity kinetically over time. The change in fluorescence indicates a change in intracellular calcium concentration.
- Data Analysis: Determine the EC_{50} for agonists or the IC_{50} for antagonists from the concentration-response curves.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.

Materials:

- PathHunter® β-arrestin cell line expressing the tagged GPCR of interest (GPR55 or GPR18).
- 384-well white cell culture plates.
- PathHunter® Detection Reagents.
- Chemiluminescence plate reader.

Protocol:

- Cell Plating: Seed the PathHunter® cells in the 384-well plate and incubate overnight.[8]
- Antagonist Mode:
 - Add varying concentrations of O-1918 to the wells and incubate for 30 minutes at 37°C.[9]
 - Add a pre-determined EC₈₀ concentration of a known agonist.
 - Incubate for 90 minutes at 37°C.[9]
- Agonist Mode:
 - Add varying concentrations of O-1918 to the wells.
 - Incubate for 90 minutes at 37°C.[9]
- Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature in the dark.[9]
- Measurement: Read the chemiluminescent signal using a plate reader.
- Data Analysis: Normalize the data and calculate EC₅₀ or IC₅₀ values.

Cell Migration (Transwell) Assay

This assay is particularly relevant for GPR18, where O-1918 acts as an antagonist.

Materials:

- BV-2 microglial cells or HEK293 cells expressing GPR18.
- Transwell inserts (e.g., 8.0 μm pore size).
- 24-well plates.
- Chemoattractant (e.g., NAGly, Abn-CBD).
- Serum-free medium.
- Fixation and staining reagents (e.g., paraformaldehyde, crystal violet or DAPI).

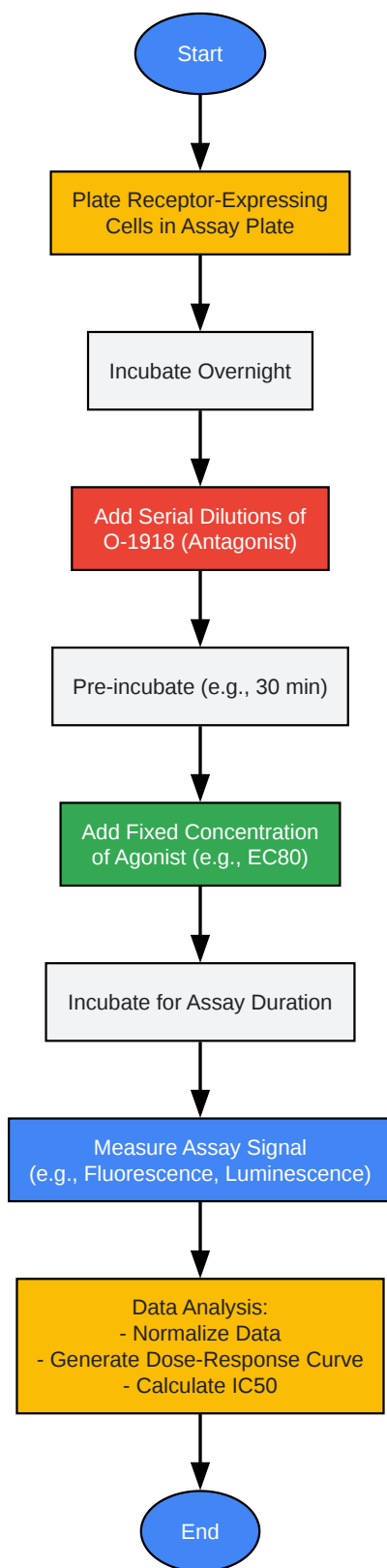
Protocol:

- Cell Preparation: Culture cells to ~80-90% confluency, then detach and resuspend them in serum-free medium.[\[10\]](#)
- Assay Setup:
 - Place Transwell inserts into the wells of a 24-well plate.
 - Add medium containing the chemoattractant to the lower chamber.
 - In the upper chamber (the insert), add the cell suspension. For antagonist studies, the cell suspension should contain varying concentrations of O-1918.
- Incubation: Incubate the plate at 37°C for a period sufficient for migration to occur (e.g., 4-24 hours).[\[11\]](#)
- Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.[\[12\]](#)

- Fixation and Staining: Fix the migrated cells on the underside of the insert membrane with paraformaldehyde, then stain with crystal violet or a fluorescent dye like DAPI.[\[12\]](#)
- Quantification:
 - Image the underside of the membrane using a microscope and count the number of migrated cells in several fields of view.
 - Alternatively, the dye can be eluted, and the absorbance or fluorescence can be measured with a plate reader.[\[12\]](#)
- Data Analysis: Compare the number of migrated cells in the presence of O-1918 to the control to determine its inhibitory effect.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing the antagonist activity of a compound like O-1918 in a cell-based functional assay.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GPR18-Mediated Relaxation of Human Isolated Pulmonary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Measurement of β -Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell migration assay or Transwell assay [protocols.io]
- 12. researchhub.com [researchhub.com]
- To cite this document: BenchChem. [O-1918 Selectivity for GPR55 versus GPR18: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109532#o-1918-selectivity-for-gpr55-versus-gpr18]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com